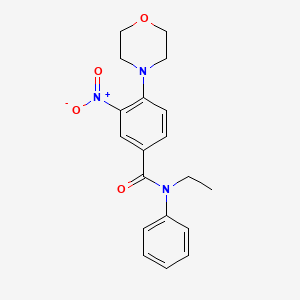
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide
描述
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as CPP-109, is a chemical compound that has shown potential in the treatment of various neurological disorders. This compound is a derivative of the naturally occurring neurotransmitter, gamma-aminobutyric acid (GABA), and has been found to act as a GABA-Aminotransferase (GABA-AT) inhibitor. In
作用机制
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide acts as a GABA-AT inhibitor, which results in increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide reduces the activity of the reward pathway in the brain, which is responsible for the addictive properties of drugs of abuse.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide administration have been shown to have a range of biochemical and physiological effects. N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. This reduction in dopamine release is thought to be responsible for N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide's ability to reduce the craving for drugs of abuse. Additionally, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been found to have anxiolytic and anticonvulsant effects, which may have implications for the treatment of anxiety disorders and epilepsy.
实验室实验的优点和局限性
One of the advantages of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide for lab experiments is its high selectivity for GABA-AT inhibition. This selectivity reduces the potential for off-target effects and increases the specificity of the compound. However, one limitation of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has a relatively short half-life, which may require frequent dosing in clinical applications.
未来方向
There are several future directions for the research and development of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide. One potential direction is the development of more potent and selective GABA-AT inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide for clinical applications. Finally, the potential therapeutic applications of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide in other neurological disorders, such as anxiety disorders and epilepsy, warrant further investigation.
Conclusion:
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, or N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide, is a promising compound for the treatment of addiction and other neurological disorders. Its ability to inhibit GABA-AT and increase the levels of GABA in the brain has been shown to reduce the craving for drugs of abuse and have anxiolytic and anticonvulsant effects. While there are limitations to its use in lab experiments, further research is needed to determine its potential for clinical applications and to develop more potent and selective GABA-AT inhibitors.
科学研究应用
N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising applications of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide is in the treatment of addiction. N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to reduce the craving for drugs of abuse, such as cocaine and heroin, by inhibiting GABA-AT and increasing the levels of GABA in the brain. This has led to the development of N-cyclohexyl-3-nitro-4-(1-pyrrolidinyl)benzamide as a potential treatment for cocaine addiction and other substance use disorders.
属性
IUPAC Name |
N-cyclohexyl-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-17(18-14-6-2-1-3-7-14)13-8-9-15(16(12-13)20(22)23)19-10-4-5-11-19/h8-9,12,14H,1-7,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLYFIZOIQCRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-nitro-4-pyrrolidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4139109.png)
![3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4139110.png)
![10-(1,3-benzodioxol-5-yl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4139115.png)
![[4-bromo-2-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetic acid](/img/structure/B4139124.png)

![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]propanoate](/img/structure/B4139132.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4139156.png)

![1-[({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4139168.png)
![N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4139187.png)
![2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide](/img/structure/B4139190.png)
![2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)
![5-acetyl-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4139193.png)
![{2-[(6-amino-5-nitro-4-pyrimidinyl)amino]-5-chlorophenyl}(2-chlorophenyl)methanone](/img/structure/B4139203.png)